molecular formula C11H26Cl2N2O B1398350 2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride CAS No. 1220020-56-3

2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

Cat. No.: B1398350
CAS No.: 1220020-56-3
M. Wt: 273.24 g/mol
InChI Key: OPUCFGZCXQHQMM-UHFFFAOYSA-N
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Description

2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is a tertiary amine derivative with a piperidinyl core and an ethanolamine side chain. The compound features a six-membered piperidine ring substituted at the 3-position with an ethylaminoethyl group, further modified by an ethanol moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or chemical research applications.

The synthesis of such compounds typically involves multi-step alkylation and condensation reactions, as exemplified in –3, where similar dihydrochloride salts are synthesized via nucleophilic substitution or cyclization steps. The molecular formula of the compound can be inferred as C₁₁H₂₄Cl₂N₂O (assuming piperidine replaces pyrrolidine in ’s analog), with a molecular weight of 283.23 g/mol.

Properties

IUPAC Name

2-[ethyl(2-piperidin-3-ylethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.2ClH/c1-2-13(8-9-14)7-5-11-4-3-6-12-10-11;;/h11-12,14H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUCFGZCXQHQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1CCCNC1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, also known as EPEA

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The interaction of EPEA with its targets and the resulting changes would need to be determined through further scientific investigation.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives

Biochemical Analysis

Biochemical Properties

2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the interaction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions often result in changes in gene expression, further influencing cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can exert therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent. Understanding the dosage effects is crucial for developing safe and effective therapeutic applications of this compound.

Biological Activity

2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride (CAS: 1220020-56-3) is a synthetic compound with a complex structure that suggests various pharmacological applications. The compound's molecular formula is C₁₁H₂₆Cl₂N₂O, with a molecular weight of approximately 273.25 g/mol. Its structure incorporates an ethyl group and a piperidine moiety, both of which are associated with significant biological activities.

The presence of functional groups such as amino and hydroxyl groups in this compound enhances its solubility and reactivity. These groups can participate in various chemical reactions, including nucleophilic substitutions and esterifications, making the compound versatile for further chemical modifications.

Neuropharmacological Effects

Research indicates that compounds with piperidine structures, including this compound, may modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation suggests potential applications in treating mood disorders such as depression and anxiety. Preliminary studies have shown that this compound may exhibit interactions with these receptors, which could lead to mood regulation effects .

Anticancer Activity

Recent investigations into piperidine-based compounds have highlighted their potential anticancer properties. For example, compounds similar to this compound have shown significant cytotoxic effects against multiple human cancer cell lines. Studies report growth inhibition percentages ranging from -85.67% to -41.54% across various cancer types, indicating strong anticancer potential .

Comparative Analysis of Similar Compounds

The following table compares this compound with related piperidine derivatives:

Compound NameMolecular FormulaKey Features
2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochlorideC₁₀H₂₄Cl₂N₂OContains a methyl group; studied for similar biological activities
2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochlorideC₁₁H₂₆Cl₂N₂OSimilar structure but different piperidine position; varied pharmacological profiles
2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochlorideC₉H₂₂Cl₂N₂OLacks an ethylene bridge; potential differences in receptor interactions

This table illustrates how structural variations among piperidine derivatives can influence their biological activities.

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may inhibit anti-apoptotic proteins such as Bcl-XL, promoting apoptosis in cancer cells. This mechanism aligns with findings that show upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes in treated cells .

Case Studies

Several studies have focused on the anticancer activity of related compounds:

  • Study on Piperazine Derivatives : A study demonstrated that N-Ethyl-Piperazinyl-Amides showed broad-spectrum cell inhibition against human cancer cell lines, indicating similar potential for compounds like this compound .
  • Antimicrobial Efficacy : Research into piperidine derivatives has shown promising results against Staphylococcus aureus and other pathogens, supporting the hypothesis that this compound may also possess antimicrobial properties .

Comparison with Similar Compounds

2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride ()

  • Molecular Formula : C₉H₂₂Cl₂N₂O
  • Molecular Weight : 245.19 g/mol
  • Key Features: Five-membered pyrrolidine ring substituted with an ethylaminoethyl-ethanol group.
  • Differences :
    • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) in the target compound.
    • Basicity : Piperidine derivatives generally exhibit higher basicity due to reduced ring strain compared to pyrrolidine.
    • Applications : Classified as an irritant (IRRITANT), suggesting caution in handling.

Amustaline Dihydrochloride ()

  • Molecular Formula : C₂₂H₂₅Cl₂N₃O₂·H₂O
  • Molecular Weight : 507.28 g/mol
  • Key Features: Acridinyl group with a bis(chloroethyl)aminoethyl ester.
  • Differences: Functionality: Acts as a nucleic acid alkylator for viral/bacterial inactivation in blood products, unlike the ethanolamine-piperidine structure of the target compound. Complexity: Larger, planar acridinyl group enables DNA intercalation, a mechanism absent in simpler amines.

Cimetidine Amide Dihydrochloride ()

  • Molecular Formula : C₉H₁₆Cl₂N₆S
  • Molecular Weight : 287.24 g/mol
  • Key Features : Imidazole-thioether backbone with a guanidine group.
  • Differences: Pharmacology: Derived from cimetidine (H₂ antagonist), whereas the target compound lacks histamine receptor targeting motifs. Solubility: Higher sulfur content may alter lipophilicity compared to the ethanolamine-piperidine structure.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Estimated) LCMS Retention Time (min)
Target Compound 283.23 Piperidine, ethanolamine ~0.5–1.2 Not reported
2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride 245.19 Pyrrolidine, ethanolamine ~-0.3–0.7 Not reported
6-(Chloromethyl)-N²-{2-[2-(morpholin-4-yl)phenyl]ethyl}-1,3,5-triazine-2,4-diamine 349.20 Triazine, morpholinophenyl ~1.8–2.5 1.15
Amustaline Dihydrochloride 507.28 Acridinyl, chloroethyl ~3.0–3.5 Not reported
  • LogP Trends: The target compound’s piperidine-ethanolamine structure likely confers moderate hydrophilicity (LogP ~0.5–1.2), whereas morpholinophenyl-triazine derivatives () are more lipophilic (LogP ~1.8–2.5).
  • Retention Time : Triazine derivatives (e.g., : Rt = 1.15 min) exhibit longer LCMS retention compared to simpler amines, reflecting increased hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Reactant of Route 2
2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

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